3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a quinazolinone core, a piperidine ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a piperidine derivative under basic conditions.
Formation of the Pyrazine Moiety: The final step involves the coupling of the piperidine-quinazolinone intermediate with a pyrazine-2-carbonitrile derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., using water as a solvent) could be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, converting it to a hydroxyl group.
Substitution: The piperidine and pyrazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable scaffold in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their anticancer, antiviral, and antibacterial properties. The quinazolinone core is known for its pharmacological activity, and modifications at the piperidine and pyrazine rings can enhance these effects .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for large-scale synthesis.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the piperidine and pyrazine moieties.
Piperidine Derivatives: Compounds such as 4-(2-methyl-4-oxoquinazolin-3-yl)methylpiperidine are similar but do not contain the pyrazine ring.
Pyrazine Derivatives: Compounds like pyrazine-2-carbonitrile share the pyrazine moiety but lack the quinazolinone and piperidine components.
Uniqueness
The uniqueness of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile lies in its combination of three distinct pharmacophores: the quinazolinone core, the piperidine ring, and the pyrazine moiety. This structural complexity allows for a wide range of biological activities and chemical reactivity, making it a highly versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C20H20N6O/c1-14-24-17-5-3-2-4-16(17)20(27)26(14)13-15-6-10-25(11-7-15)19-18(12-21)22-8-9-23-19/h2-5,8-9,15H,6-7,10-11,13H2,1H3 |
InChI Key |
BPHVKINXEUVXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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